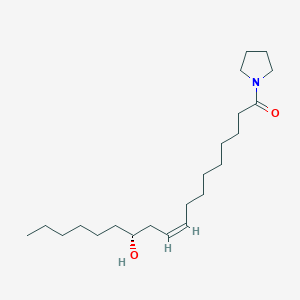

Pyrrolidine Ricinoleamide

Description

Properties

IUPAC Name |

(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIVXONBIIIQQH-ZDKIGPTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine Ricinoleamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine (B122466) Ricinoleamide, also known as (R)-N-(pyrrolidin-1-yl)ricinoleamide, is a synthetic fatty acid amide derived from ricinoleic acid, a major component of castor oil.[1][2] Identified by its CAS Number 1246776-23-7, this compound has garnered interest in the scientific community for its notable antiproliferative properties against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of Pyrrolidine Ricinoleamide, including its chemical properties, synthesis, biological activity, and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical Properties and Structure

This compound is structurally characterized by a ricinoleic acid backbone, which is an 18-carbon hydroxylated fatty acid with a double bond at the C9-C10 position, and a pyrrolidine ring attached via an amide linkage.

| Property | Value |

| IUPAC Name | (R,Z)-12-hydroxy-N-(pyrrolidin-1-yl)octadec-9-enamide |

| CAS Number | 1246776-23-7 |

| Molecular Formula | C22H41NO2 |

| Molecular Weight | 351.57 g/mol |

| Appearance | Solid |

Synthesis

This compound is synthesized from ricinoleic acid, a renewable resource.[1] The synthesis involves the amidation of the carboxylic acid group of ricinoleic acid with pyrrolidine. While the specific, detailed protocol from the primary literature is not fully available, a general synthetic workflow can be outlined.

Experimental Workflow: Synthesis of this compound

References

An In-depth Technical Guide to Pyrrolidine Ricinoleamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide derivative that has garnered interest for its biological activities. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its notable antiproliferative effects, presenting a core resource for professionals in medicinal chemistry and oncology drug development.

Core Chemical Identity

Pyrrolidine Ricinoleamide is a synthetic compound formed by the amide linkage between ricinoleic acid, a hydroxylated omega-9 fatty acid, and pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids and clinically significant pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2]

Chemical Structure

The formal chemical name for this compound is (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one . The structure features a C18 fatty acid backbone with a cis-double bond between carbons 9 and 10 and a hydroxyl group at the 12th carbon, which is of (R) stereochemistry. This ricinoleoyl group is attached via an amide bond to the nitrogen atom of a pyrrolidine ring.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| CAS Number | 1246776-23-7 | |

| Molecular Formula | C₂₂H₄₁NO₂ | |

| Molecular Weight | 351.6 g/mol | |

| Boiling Point | 506.5 ± 33.0 °C (Predicted) | |

| Density | 0.958 ± 0.06 g/cm³ (Predicted) | |

| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL | |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of ricinoleic acid or its activated derivatives with pyrrolidine. The following protocol is a representative method based on established procedures for fatty amide synthesis.

Experimental Protocol: Amidation of Ricinoleic Acid

Objective: To synthesize (12R)-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one from ricinoleic acid and pyrrolidine.

Materials:

-

Ricinoleic Acid (from castor oil hydrolysis)

-

Pyrrolidine

-

Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as solvent

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the solution. Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Amidation Reaction: In a separate flask, dissolve pyrrolidine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0°C.

-

Slowly add the prepared ricinoleoyl chloride solution to the pyrrolidine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amide using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Biological Activity: Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against a variety of human cancer cell lines. A key study investigated a series of synthetic fatty acid amides and found that derivatives of ricinoleic acid were particularly potent.[2]

Quantitative Antiproliferative Data

The compound has shown notable efficacy, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cell lines.[2] The antiproliferative activity is typically quantified by the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. While the specific GI₅₀ value for this compound from the primary literature is not detailed here, the study highlights its potent effects. For context, the structurally similar Pyrrolidine Linoleamide from the same study showed the following activities:

| Cell Line | Cancer Type | GI₅₀ (µM) [approx.] |

| U251 | Glioma | 36.0 |

| MCF-7 | Breast | 82.5 |

| NCI-ADR/RES | Ovarian (Multidrug Resistant) | 23.1 |

| 786-0 | Renal | 65.7 |

| NCI-H460 | Lung (Non-small cell) | 109.7 |

| PC-3 | Prostate | 97.7 |

| OVCAR-3 | Ovarian | 101.6 |

| Note: Data presented for Pyrrolidine Linoleamide to illustrate the activity range of this compound class as reported in the same foundational study. The ricinoleamide derivative was also reported as highly active.[2] |

Experimental Workflow for Activity Assessment

The evaluation of antiproliferative activity follows a standardized cell-based assay protocol.

Conclusion

This compound is a well-defined fatty acid amide with promising antiproliferative properties. Its structure, combining the versatile pyrrolidine scaffold with a renewable fatty acid backbone from castor oil, makes it an interesting candidate for further investigation in cancer drug discovery.[2] The straightforward synthesis and potent activity, especially against aggressive cancers like glioma, warrant deeper exploration of its mechanism of action and structure-activity relationships to develop novel therapeutic agents.

References

The Discovery and Origin of Pyrrolidine Ricinoleamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from the renewable resource ricinoleic acid, has emerged as a molecule of interest due to its significant antiproliferative properties against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of Pyrrolidine Ricinoleamide. It includes a detailed summary of its biological activity, experimental protocols for its synthesis and evaluation, and a discussion of potential signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural properties, including its three-dimensional nature and ability to participate in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[1][3] Fatty acid amides, another class of biologically important molecules, are known to play roles in various physiological processes and have demonstrated potential as anticancer agents.[4] The synthesis of hybrid molecules combining these two pharmacophores represents a rational approach to discovering new compounds with potent and selective biological activities.

This compound (CAS No. 1246776-23-7) is a derivative of ricinoleic acid, the primary fatty acid component of castor oil.[3] Its discovery stems from research focused on the synthesis and evaluation of a series of fatty acid amides for their antiproliferative activity.[4]

Discovery and Origin

The discovery of this compound was reported in a 2015 study by dos Santos et al., which investigated the in vitro antiproliferative activity of a series of synthetic fatty acid amides.[4] The rationale for its synthesis was to explore the potential of combining the structural features of a fatty acid derived from a renewable resource (ricinoleic acid from castor oil) with a cyclic amine (pyrrolidine) to generate novel compounds with anticancer properties.[3][4] In this study, this compound was identified as compound (R)-5d.[4]

The origin of this compound is entirely synthetic. Its core components are ricinoleic acid, a naturally occurring hydroxylated fatty acid, and pyrrolidine, a common synthetic building block.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1246776-23-7 | [1][3][5] |

| Molecular Formula | C22H41NO2 | [1][3][5] |

| Molecular Weight | 351.6 g/mol | [1][3][5] |

| IUPAC Name | (R,Z)-1-(pyrrolidin-1-yl)-12-hydroxyoctadec-9-en-1-one | [1][3] |

| Appearance | Solution in ethanol | [1][3] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml | [3] |

Synthesis

The synthesis of this compound involves the amidation of ricinoleic acid with pyrrolidine. The following is a generalized experimental protocol based on standard amidation procedures. For the specific reaction conditions and purification methods, it is essential to consult the primary literature by dos Santos et al. (2015).

Experimental Protocol: Synthesis of this compound

Materials:

-

Ricinoleic acid

-

Pyrrolidine

-

Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Base (e.g., triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Ricinoleic acid is dissolved in an anhydrous solvent under an inert atmosphere.

-

The coupling agent and a base are added to the solution and stirred at room temperature for a specified time to activate the carboxylic acid.

-

Pyrrolidine is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated by-products.

-

The filtrate is washed successively with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow

Biological Activity: Antiproliferative Effects

This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The study by dos Santos et al. (2015) reported significant growth inhibition, particularly against human glioma (U251) and multidrug-resistant ovarian cancer (NCI-ADR/RES) cells.[4]

Quantitative Data: Growth Inhibition (GI50)

The following table summarizes the reported GI50 values for this compound against various cancer cell lines. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| U251 | Glioblastoma | 1.5 |

| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | 4.0 |

| OVCAR-3 | Ovarian | 4.3 |

| PC-3 | Prostate | 6.2 |

| 786-0 | Kidney | Not Reported |

| NCI-H460 | Lung | Not Reported |

| MCF-7 | Breast | Not Reported |

Data sourced from MedChemExpress, citing dos Santos et al., Bioorg Med Chem. 2015;23(2):340-347.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The antiproliferative activity of this compound was likely determined using the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity. The following is a generalized protocol.

Materials:

-

Human cancer cell lines (e.g., U251)

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound and a vehicle control.

-

After a 48-hour incubation period, the cells are fixed by adding cold TCA to each well and incubating at 4°C for 1 hour.

-

The plates are washed with water to remove the TCA and any non-adherent cells, and then air-dried.

-

The fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the protein-bound dye is solubilized with Tris base solution.

-

The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.

-

The GI50 values are calculated from the dose-response curves.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the broader class of fatty acid amides is known to interact with several key cellular signaling networks. One of the most well-studied is the endocannabinoid system. Fatty acid amides can act as signaling lipids, and their levels are regulated by enzymes such as fatty acid amide hydrolase (FAAH).

Furthermore, studies on other fatty acid amides in the context of cancer have suggested the involvement of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and migration, and its inhibition can lead to apoptosis in cancer cells.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of other fatty acid amides. It is important to note that this is a hypothetical pathway and requires experimental validation for this specific compound.

Conclusion

This compound is a synthetically derived fatty acid amide with promising antiproliferative activity, particularly against aggressive cancers such as glioblastoma. Its origin from a renewable resource adds to its appeal as a lead compound for further drug development. The data presented in this guide summarize the current knowledge on this molecule, from its synthesis to its biological effects. Future research should focus on elucidating its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for optimizing its structure to enhance potency and selectivity, and for exploring its full therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine Ricinoleamide: A Technical Guide to its Antiproliferative Properties

CAS Number: 1246776-23-7

This technical guide provides an in-depth overview of Pyrrolidine (B122466) Ricinoleamide, a fatty acid amide with demonstrated antiproliferative activity. The document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1246776-23-7 | [1][2][3] |

| Molecular Formula | C22H41NO2 | [1] |

| Molecular Weight | 351.6 g/mol | [1] |

| Appearance | Solution in ethanol | [1] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| Storage | -20°C |

Antiproliferative Activity

Pyrrolidine Ricinoleamide has been identified as a potent antiproliferative agent against a variety of cancer cell lines.[1] While specific IC50 values for this compound require access to specialized research articles, data for the structurally similar Pyrrolidine Linoleamide, reported in the same key study, provide a strong indication of its potential efficacy.

Table of IC50 Values for the Related Compound Pyrrolidine Linoleamide:

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioma | 12.0 |

| MCF-7 | Breast | 27.5 |

| NCI-ADR/RES | Ovarian (drug-resistant) | 7.7 |

| 786-0 | Renal | 21.9 |

| NCI-H460 | Lung | 36.6 |

| PC-3 | Prostate | 32.6 |

| OVCAR-3 | Ovarian | 33.9 |

Data from dos Santos DS, et al. Bioorg Med Chem. 2015;23(2):340-347.

Experimental Protocols

Synthesis of this compound

A general methodology for the synthesis of pyrrolidine amides from fatty acids involves the amidation of the corresponding fatty acid. While a specific, detailed protocol for this compound is not publicly available, the following represents a common approach in organic synthesis.

General Procedure for Amide Formation:

-

Activation of Carboxylic Acid: Ricinoleic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC with HOBt) is added to activate the carboxylic acid group.

-

Amine Addition: Pyrrolidine is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproducts. The filtrate is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of this compound is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway

Fatty acid amides have been shown to induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway, potentially via activation of cannabinoid receptors.[4][5][6][7]

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antiproliferative effects of this compound.

Caption: Workflow for evaluating this compound's anticancer effects.

References

- 1. This compound | CAS 1246776-23-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. anjiechem.com [anjiechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pyrrolidine Ricinoleamide: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Ricinoleamide is a synthetically derived fatty acid amide with demonstrated potent antiproliferative activity against a range of cancer cell lines, notably including human glioma U251 cells.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Pyrrolidine Ricinoleamide. It details experimental protocols for its synthesis, purification, and the assessment of its biological activity. Furthermore, this guide elucidates a potential signaling pathway involved in its mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Physicochemical Properties

This compound, a derivative of ricinoleic acid, possesses a unique molecular structure that contributes to its biological activity. While some of its physical properties are predicted, they offer valuable insights for experimental design and formulation development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246776-23-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₂H₄₁NO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 351.57 g/mol | Chemical Supplier Catalogs |

| Predicted Boiling Point | 506.5 ± 33.0 °C | Chemical Supplier Catalogs |

| Predicted Density | 0.958 ± 0.06 g/cm³ | Chemical Supplier Catalogs |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | Chemical Supplier Catalogs |

| Storage Temperature | -20°C | Chemical Supplier Catalogs |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and biological evaluation of this compound, based on established procedures for fatty acid amides and the key findings from the study by dos Santos et al. (2015).

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of ricinoleic acid with pyrrolidine. A general and effective method involves the activation of the carboxylic acid group of ricinoleic acid followed by nucleophilic attack by pyrrolidine.

Materials:

-

Ricinoleic acid

-

Pyrrolidine

-

Thionyl chloride (SOCl₂) or a similar activating agent (e.g., DCC/DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent

-

Triethylamine (B128534) (TEA) or another non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Activation of Ricinoleic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). This step forms the acyl chloride of ricinoleic acid.

-

Amidation: In a separate flask, dissolve pyrrolidine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 1.5-2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0°C and slowly add the previously prepared ricinoleoyl chloride solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product is purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the pyrrolidine and ricinoleoyl moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of this compound is evaluated against a panel of cancer cell lines using a standard colorimetric assay such as the MTT or SRB assay. The study by dos Santos et al. (2015) demonstrated its activity against human glioma (U251), ovarian (NCI/ADR-RES), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U251 human glioma cells)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below a non-toxic level (e.g., <0.5%).

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value by plotting a dose-response curve.

Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound are still under investigation, studies on structurally similar fatty acid amides suggest a potential mechanism of action involving the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Fatty acid amides have been shown to exert their antiproliferative effects, particularly in glioma cells, through the activation of cannabinoid receptors and subsequent inhibition of the PI3K/Akt signaling pathway, ultimately leading to apoptosis.[2]

Below is a diagram illustrating this proposed signaling pathway.

Caption: Proposed signaling pathway for the antiproliferative effect of this compound.

Logical Relationship of the Signaling Pathway:

The diagram illustrates a plausible workflow for how this compound may induce apoptosis in cancer cells.

-

Receptor Binding: this compound is hypothesized to bind to and activate cannabinoid receptors (CB1 and CB2) on the cell surface.

-

Inhibition of PI3K/Akt Pathway: Activation of cannabinoid receptors leads to the inhibition of Phosphoinositide 3-kinase (PI3K).

-

Downstream of PI3K, the phosphorylation and activation of Akt (also known as Protein Kinase B) are subsequently reduced.

-

Modulation of Apoptotic Proteins: The decreased activity of Akt affects downstream targets, including the mTOR pathway and anti-apoptotic proteins like Bcl-2. Inhibition of Akt leads to the downregulation of Bcl-2.

-

Induction of Apoptosis: The reduction in Bcl-2 relieves its inhibition on the pro-apoptotic protein Bax, allowing Bax to promote the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death (apoptosis).

Conclusion

This compound is a promising bioactive compound with significant antiproliferative properties. This technical guide provides a foundational understanding of its physicochemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a proposed mechanism of action. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will be crucial for its potential development as a therapeutic agent in oncology.

References

- 1. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine Ricinoleamide: A Technical Overview of its Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine Ricinoleamide is a synthetically derived fatty acid amide originating from ricinoleic acid, the primary component of castor oil.[1] This compound has garnered attention within the scientific community for its demonstrated antiproliferative effects against a variety of cancer cell lines, most notably human glioma U251 cells.[2][3] As a member of the broader class of ricinoleic acid derivatives, this compound is part of a family of molecules being explored for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4][5] This document aims to provide a concise technical overview of the current understanding of this compound's mechanism of action, based on available research.

While the full picture of the molecular pathways involved in the antiproliferative action of this compound is still under investigation, preliminary studies and the activities of related compounds suggest a complex interplay of factors that contribute to its effects on cancer cells.

Antiproliferative Activity

This compound has been identified as a potent inhibitor of cancer cell growth.[3] Research has shown its efficacy against various cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents.[2] The cytotoxic and antiproliferative properties of ricinoleic acid amides, in general, have been documented, with several derivatives demonstrating significant activity against glioma cell lines.[1]

At present, a detailed, publicly available, step-by-step mechanism of action for this compound has not been fully elucidated. The specific molecular targets and signaling cascades it modulates to exert its antiproliferative effects are areas of active investigation.

Postulated Mechanisms and Future Directions

Based on the broader understanding of fatty acid amides and their roles in cellular signaling, several potential mechanisms of action for this compound can be hypothesized for future research. These include, but are not limited to:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Future studies could investigate whether this compound activates key apoptotic pathways, such as the caspase cascade.

-

Cell Cycle Arrest: Inhibition of cell proliferation can occur through the halting of the cell cycle at various checkpoints. Investigating the effect of this compound on the expression of cyclins and cyclin-dependent kinases could provide valuable insights.

-

Modulation of Pro-survival Signaling Pathways: Key pathways such as PI3K/Akt and MAPK are often dysregulated in cancer, promoting cell survival and proliferation. Examining the impact of this compound on the phosphorylation status of key proteins in these pathways could reveal its mechanism.

The following diagram illustrates a hypothetical experimental workflow for investigating these potential mechanisms.

Caption: A potential experimental workflow to elucidate the mechanism of action.

Conclusion

This compound is a promising antiproliferative agent derived from a renewable resource.[1][3] While its efficacy against cancer cell lines is established, the precise molecular mechanisms governing this activity remain an open area for research. The exploration of its effects on key cellular processes such as apoptosis, cell cycle progression, and pro-survival signaling pathways will be crucial in fully understanding its therapeutic potential and in the rational design of future anticancer drugs based on its structure. Further in-depth studies are necessary to move this compound from a promising lead to a potential clinical candidate.

References

Unveiling the Antiproliferative Potential of Pyrrolidine Ricinoleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Pyrrolidine (B122466) Ricinoleamide, a promising fatty acid amide derived from renewable resources. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in oncology.

Core Data Presentation

The antiproliferative effects of Pyrrolidine Ricinoleamide, identified as compound (R)-5d in key literature, have been evaluated against a panel of human cancer cell lines. The following table summarizes the growth inhibition data, presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| 786-0 | Renal Cancer | 4.1 |

| MCF7 | Breast Cancer | 4.4 |

| NCI/ADR-RES | Ovarian Cancer (Resistant) | 4.7 |

| NCI-H460 | Lung Cancer | >50 |

| OVCAR-3 | Ovarian Cancer | 5.7 |

| PC-3 | Prostate Cancer | 4.7 |

| U-251 | Glioblastoma | 4.2 |

Data sourced from dos Santos et al., 2015, as cited by MedChemExpress.

Experimental Protocols

The primary assay used to determine the antiproliferative activity of this compound is the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.

Sulforhodamine B (SRB) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 515 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plates for a further 48 hours.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plates on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells) from all readings.

-

Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control.

-

Plot the percentage of growth inhibition against the drug concentration and determine the GI50 value using a suitable software.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the antiproliferative activity of a test compound using the SRB assay.

Caption: Experimental workflow for determining antiproliferative activity.

Potential Signaling Pathways

While specific mechanistic studies on this compound are limited, research on related fatty acid amides and pyrrolidine derivatives suggests that its antiproliferative effects may be mediated through the induction of apoptosis and cell cycle arrest. The following diagrams depict hypothetical signaling pathways. It is important to note that these pathways are based on the activity of structurally related compounds and require experimental validation for this compound.

1. Hypothetical Apoptosis Induction Pathway:

Many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Caption: Hypothetical apoptosis induction pathway.

2. Hypothetical Cell Cycle Arrest Pathway:

Antiproliferative agents often halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners.

Caption: Hypothetical cell cycle arrest pathway.

Conclusion

This compound demonstrates notable antiproliferative activity against a range of cancer cell lines, particularly those of renal, breast, ovarian, and central nervous system origin. The provided experimental protocol for the SRB assay offers a standardized method for further evaluation of its potency. While the precise molecular mechanisms remain to be fully elucidated, the potential for induction of apoptosis and cell cycle arrest, as suggested by the activity of related compounds, provides a strong rationale for more in-depth mechanistic studies. This technical guide serves as a foundational resource to aid researchers in the continued exploration of this compound as a potential anticancer agent.

Pyrrolidine Ricinoleamide: A Technical Guide on Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Pyrrolidine Ricinoleamide" is not extensively documented in publicly available scientific literature. This guide infers its potential biological activities based on the well-established properties of its constituent chemical moieties: the pyrrolidine (B122466) ring and the ricinoleic acid backbone. The experimental data and pathways described are based on studies of closely related analogues.

Introduction

This compound is a putative amide formed from the condensation of ricinoleic acid, a hydroxylated fatty acid, and pyrrolidine, a saturated nitrogen heterocycle. While direct research on this specific molecule is scarce, its structure combines two moieties with significant and well-documented biological activities. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2][3] Ricinoleic acid, the primary component of castor oil, and its derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7]

This technical guide will deconstruct the potential pharmacology of this compound by examining its components. We will present data from related ricinoleic acid amides and other fatty acid pyrrolidine amides to build a predictive profile for its bioactivity. Furthermore, we provide standardized experimental protocols to enable the systematic investigation of these predicted activities.

Caption: Logical relationship of this compound's constituent moieties to its predicted biological activities.

Analysis of Constituent Moieties

The Pyrrolidine Ring: A Versatile Pharmacophore

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a core structure in a vast number of biologically active molecules.[3][8] Its prevalence stems from its ability to introduce a three-dimensional, non-planar structure into a molecule, which can enhance binding to biological targets.[1] Pyrrolidine and its derivatives are known to exhibit a wide array of pharmacological effects.

Key Biological Activities Associated with Pyrrolidine Scaffolds:

-

Antibacterial and Antifungal: Present in antibiotics like clindamycin.[8]

-

Antiviral: Serves as a key component in various antiviral agents.[3][8]

-

Anti-inflammatory: Found in compounds with anti-inflammatory properties.[3][8]

-

Anticancer/Antitumoral: A feature of several compounds investigated for cancer therapy.[1][3][8]

-

Enzyme Inhibition: Polyhydroxylated pyrrolidines can act as potent inhibitors of enzymes like α-glucosidase.[1]

Ricinoleic Acid: The Active Principle of Castor Oil

Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes about 90% of the fatty acids in castor oil.[7] Its unique structure, featuring a hydroxyl group on the 12th carbon, is responsible for its distinct physical properties and biological activities. Derivatives of ricinoleic acid have been synthesized and evaluated for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[4][5][6]

Predicted Biological Activities and Supporting Data

Based on the activities of its parent structures and related analogues, this compound is predicted to exhibit antimicrobial, anti-inflammatory, and antiproliferative properties.

Antimicrobial Activity

Both fatty acid amides and ricinoleic acid derivatives have demonstrated antimicrobial potential. Pyrrolidine amides of lauric and myristic acids exhibited inhibitory activity against Listeria monocytogenes.[9] Furthermore, ricinoleic acid amide itself showed promising activity against Mycobacterium tuberculosis H37Rv.[10] Glycoside derivatives of ricinoleic acid have also shown broad-spectrum activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[10] The proposed mechanism often involves disruption of the bacterial cell membrane permeability, leading to cell death.[10]

Anti-inflammatory and Analgesic Activity

Ricinoleic acid is well-documented for its anti-inflammatory and analgesic properties.[7] It is believed to exert these effects through mechanisms that may involve the activation of prostanoid EP3 receptors. This activity is often harnessed in topical preparations to reduce inflammation and pain associated with conditions like arthritis.[7] The amidation of the carboxylic acid group to form this compound may modulate the potency and pharmacokinetic profile of this activity.

Caption: Hypothetical anti-inflammatory signaling pathway indicating potential inhibition of COX enzymes by this compound.

Antiproliferative Activity

Several amides derived from ricinoleic acid have shown potent in vitro antiproliferative activity, particularly against glioma cell lines.[11] While the exact mechanisms are not fully elucidated, the incorporation of different amine moieties can significantly impact cytotoxicity. The table below summarizes total growth inhibition (TGI) values for various ricinoleic acid amides against different cancer cell lines, providing a benchmark for the potential activity of the pyrrolidine analogue.

Table 1: In Vitro Antiproliferative Activity of Ricinoleic Acid Amides (Analogues) (Data extracted from studies on related compounds, not this compound)

| Amine Moiety | Cell Line | TGI (µM) | Reference |

| N-phenylethylamine | U87 (Glioblastoma) | 26 | [11] |

| N-(2-hydroxyethyl)amine | U87 (Glioblastoma) | 39 | [11] |

| N-propylamine | U87 (Glioblastoma) | 42 | [11] |

| N-benzylamine | SF-295 (Glioblastoma) | 25 | [11] |

| N-phenylethylamine | SF-295 (Glioblastoma) | 26 | [11] |

| N-propylamine | OVCAR-3 (Ovarian) | 37 | [11] |

| N-benzylamine | OVCAR-3 (Ovarian) | 48 | [11] |

Proposed Synthesis and Experimental Protocols

General Synthesis Route

This compound can be synthesized via a standard amidation reaction. This typically involves activating the carboxylic acid of ricinoleic acid to form a more reactive intermediate (e.g., an acyl chloride or an active ester), followed by nucleophilic attack by the secondary amine of pyrrolidine.

Caption: A generalized synthetic scheme for the preparation of this compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to ~5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the purple formazan crystals formed by living cells.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct evidence is lacking, a comprehensive analysis of its constituent parts strongly suggests that this compound is a promising candidate for biological investigation. The molecule is predicted to possess a multifaceted activity profile, including antimicrobial, anti-inflammatory, and antiproliferative properties. The presence of the pyrrolidine scaffold, a proven pharmacophore, combined with the ricinoleic acid backbone, provides a strong rationale for its synthesis and evaluation.

Future research should focus on the chemical synthesis of this compound and the systematic validation of its bioactivity using the standardized protocols outlined in this guide. Further studies could explore structure-activity relationships (SAR) by synthesizing analogues with substituted pyrrolidine rings or modifications to the ricinoleic acid chain. These investigations will be crucial to confirm the therapeutic potential of this novel compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Different Uses of Ricinoleic Acid – Girnar Industries [girnarindustries.com]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pyrrolidine Ricinoleamide: A Potential Therapeutic Avenue in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrrolidine (B122466) Ricinoleamide, a synthetic fatty acid amide derived from renewable resources, has emerged as a compound of interest in oncological research due to its demonstrated antiproliferative properties against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Pyrrolidine Ricinoleamide's potential therapeutic applications, focusing on its activity in glioma and multidrug-resistant ovarian cancer. This document details its mechanism of action, supported by signaling pathway diagrams, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and evaluation.

Introduction

Fatty acid amides (FAAs) are a class of lipid signaling molecules that have garnered increasing attention for their diverse biological activities, including their potential as anticancer agents. This compound, a derivative of ricinoleic acid, has been identified as a promising FAA with selective and potent antiproliferative effects. Notably, its activity against aggressive cancers such as human glioma and ovarian cancer cell lines resistant to multiple drugs highlights its potential to address significant unmet needs in oncology. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, the broader class of fatty acid amides is known to exert its anticancer effects through various signaling pathways. A primary proposed mechanism involves the modulation of the endocannabinoid system. FAAs can interact with cannabinoid receptors, such as CB1 and CB2, which are expressed in various cancer cells, including glioma.

Activation of these receptors can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and migration. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and growth. By inhibiting the PI3K/Akt pathway, this compound may promote apoptosis and inhibit the proliferation of cancer cells.

Signaling Pathway Diagrams

Caption: Proposed mechanism of this compound via cannabinoid receptors.

Caption: General workflow for synthesis and antiproliferative evaluation.

Quantitative Data

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| U251 | Glioma | [Data not available in accessible sources] |

| NCI-ADR/RES | Ovarian (Multidrug-Resistant) | [Data not available in accessible sources] |

| 786-0 | Renal | [Data not available in accessible sources] |

| NCI-H460 | Lung | [Data not available in accessible sources] |

| PC-3 | Prostate | [Data not available in accessible sources] |

| OVCAR-3 | Ovarian | [Data not available in accessible sources] |

| MCF-7 | Breast | [Data not available in accessible sources] |

| HT-29 | Colon | [Data not available in accessible sources] |

| K-562 | Leukemia | [Data not available in accessible sources] |

Note: Specific IC50 values from the primary study by dos Santos et al. (2015) were not available in the publicly accessible literature at the time of this review.

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the amidation of fatty acids and should be optimized for the specific synthesis of this compound.

Materials:

-

Ricinoleic acid

-

Pyrrolidine

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ricinoleic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Add pyrrolidine (1.2 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

-

Add the DCC solution dropwise to the ricinoleic acid and pyrrolidine mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry.

Cell Culture

Human Glioblastoma (U251) Cell Line:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using trypsin-EDTA, and re-seed at a suitable density.

Human Ovarian Cancer (NCI-ADR/RES) Cell Line:

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To maintain the multidrug-resistant phenotype, doxorubicin (B1662922) (at a concentration to be optimized) can be added to the culture medium.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Antiproliferative Activity (MTT Assay)

Materials:

-

Cultured cancer cells (U251, NCI-ADR/RES, etc.)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plates for 48 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Conclusion and Future Directions

This compound demonstrates significant potential as an antiproliferative agent, particularly against challenging cancer types like glioma and multidrug-resistant ovarian cancer. The proposed mechanism of action involving the endocannabinoid system and the PI3K/Akt pathway provides a solid foundation for further investigation. Future research should focus on obtaining the full quantitative data for its antiproliferative activity across a wider range of cancer cell lines. In vivo studies in relevant animal models are crucial to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways modulated by this compound, which could unveil novel therapeutic targets and combination strategies to enhance its anticancer effects. The development of this and similar fatty acid amides from renewable resources represents a promising and sustainable approach to cancer drug discovery.

Pyrrolidine Ricinoleamide in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine (B122466) ricinoleamide, a synthetic fatty acid amide derived from renewable resources, has emerged as a compound of interest in oncological research. Its potential as an antiproliferative agent has been demonstrated against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on Pyrrolidine Ricinoleamide, focusing on its cytotoxic activity, the experimental methodologies used for its evaluation, and the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across a panel of human cancer cell lines, including those known for multidrug resistance. The cytotoxic activity, as determined by the Sulforhodamine B (SRB) assay, is summarized in the table below. The GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| U251 | Glioma | 12.0 |

| MCF-7 | Breast Cancer | 27.5 |

| NCI-ADR/RES | Ovarian Cancer (Drug-Resistant) | 7.7 |

| 786-0 | Renal Cancer | 21.9 |

| NCI-H460 | Lung Cancer | 36.6 |

| PC-3 | Prostate Cancer | 32.6 |

| OVCAR-3 | Ovarian Cancer | 33.9 |

Data sourced from studies citing dos Santos DS, et al. Bioorg Med Chem. 2015.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of this compound's anticancer activity.

Synthesis of this compound

The synthesis of this compound is achieved through the amidation of ricinoleic acid. A general procedure involves the reaction of castor oil, which is rich in ricinoleic acid, with pyrrolidine. This reaction can be carried out without a catalyst, and the yield is dependent on reaction time and temperature.

Materials:

-

Castor oil (source of ricinoleic acid)

-

Pyrrolidine

-

Solvent (e.g., toluene, or solvent-free)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

A mixture of castor oil and pyrrolidine (in a specified molar ratio) is prepared in a reaction vessel.

-

The reaction mixture is heated to a specific temperature (e.g., 45-65°C) and stirred for a designated period (e.g., 20-48 hours).

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Cell Culture

The human cancer cell lines used for evaluating the antiproliferative activity of this compound are cultured under standard conditions as follows:

-

U251 (Glioma): Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

MCF-7 (Breast Cancer): Cultured in Eagle's MEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.

-

NCI-ADR/RES (Ovarian Cancer, Drug-Resistant): Grown in RPMI 1640 medium containing 10% FBS and 1% penicillin/streptomycin. The drug-resistant phenotype is maintained by the addition of doxorubicin (B1662922) to the culture medium.

-

786-0 (Renal Cancer): Maintained in RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin.

-

NCI-H460 (Lung Cancer): Cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

PC-3 (Prostate Cancer): Grown in F-12K medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

OVCAR-3 (Ovarian Cancer): Maintained in RPMI 1640 medium containing 20% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.

All cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The in vitro antiproliferative activity of this compound is determined using the Sulforhodamine B (SRB) assay.[3][4][5][6][7] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

Cultured cancer cells

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed by adding cold TCA and incubating at 4°C for 1 hour.

-

The plates are washed with water to remove TCA and air-dried.

-

Fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound SRB is solubilized with Tris base solution.

-

The absorbance is read on a microplate reader at a wavelength of 515 nm.

-

The GI50 values are calculated from the dose-response curves.

Putative Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation, fatty acid amides as a class have been shown to modulate various signaling pathways involved in cell proliferation and survival. The workflow for investigating these pathways is depicted below.

Caption: Experimental workflow for evaluating this compound.

Based on studies of related fatty acid amides, potential mechanisms of action for this compound could involve the induction of apoptosis (programmed cell death) and/or the arrest of the cell cycle at specific checkpoints. Key signaling pathways that are often dysregulated in cancer and are known to be affected by similar compounds include the PI3K/Akt and MAPK pathways, which are critical for cell growth, proliferation, and survival.

Caption: Putative signaling pathways affected by this compound.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound in different cancer cell types. This will be crucial for understanding its full therapeutic potential and for the rational design of future clinical investigations.

Conclusion

This compound represents a promising lead compound in the field of cancer research. Its notable antiproliferative activity against a range of cancer cell lines, including drug-resistant phenotypes, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and related fatty acid amides. Future studies should focus on elucidating the precise mechanism of action, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models. Such efforts will be instrumental in determining its potential for translation into a clinically effective anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. researchgate.net [researchgate.net]

Fatty Acid Amides as Anticancer Agents: A Technical Guide for Drug Development Professionals

Abstract

Fatty acid amides (FAAs) represent a diverse class of endogenous lipid signaling molecules that are gaining significant attention in oncology for their potential as therapeutic agents. This technical guide provides an in-depth overview of the current landscape of FAAs as anticancer agents, targeting researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, focusing on the modulation of key signaling pathways, and presents a compilation of quantitative data on their efficacy. Furthermore, this guide offers detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of critical signaling cascades and experimental workflows to facilitate a comprehensive understanding and application of this promising class of molecules in cancer therapy.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. Fatty acid amides, a class of lipids derived from the condensation of a fatty acid with an amine, have emerged as a promising area of investigation. Endogenous FAAs, such as anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA), are integral components of the endocannabinoid system, a complex signaling network involved in regulating a myriad of physiological processes, including cell proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this system has been implicated in the pathophysiology of various cancers, making it an attractive target for therapeutic intervention.[3][4]

This guide will explore the anticancer properties of various FAAs, including N-acylethanolamines and fatty acid amide hydrolase (FAAH) inhibitors, which enhance the activity of endogenous FAAs. We will dissect their mechanisms of action, focusing on their interactions with cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G protein-coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptor alpha (PPARα).

Key Fatty Acid Amides and Their Anticancer Potential

Several fatty acid amides have demonstrated notable anticancer activity in preclinical studies. This section highlights some of the most extensively studied compounds.

-

Anandamide (AEA): N-arachidonoylethanolamine, the first identified endocannabinoid, has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and melanoma.[5][6][7] Its effects are often mediated through the activation of CB1 receptors and can induce apoptosis and cell cycle arrest.[5][8]

-

Palmitoylethanolamide (PEA): This N-acylethanolamine exhibits anti-inflammatory and neuroprotective properties.[9] In the context of cancer, PEA has been shown to potentiate the antiproliferative effects of anandamide by inhibiting its degradation.[10][11] It has also demonstrated direct anticancer effects in colon cancer models.[12]

-

FAAH Inhibitors (e.g., URB597): By preventing the breakdown of endogenous fatty acid amides like anandamide, FAAH inhibitors can elevate their local concentrations, thereby enhancing their anticancer effects.[3][13] FAAH inhibitors have been shown to reduce tumor growth and metastasis in preclinical models of lung and breast cancer.[13][14]

Mechanisms of Action: Key Signaling Pathways

The anticancer effects of fatty acid amides are multifaceted, involving the modulation of several key signaling pathways that regulate cancer cell survival, proliferation, and metastasis.